molecular formula C16H14FN5O B2629584 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326817-92-8

1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2629584
CAS No.: 1326817-92-8
M. Wt: 311.32
InChI Key: NDLJMKUUPBUIRF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential identification of its functional groups and substituents. The parent heterocycle is a 1H-1,2,3-triazole ring, where the hydrogen atom resides on the N1 nitrogen. At the N1 position, a 4-fluorobenzyl group is attached, comprising a benzene ring with a fluorine substituent at the para position. The C4 position of the triazole is functionalized with a carboxamide group, whose nitrogen is further substituted by a pyridin-3-ylmethyl moiety.

Following IUPAC guidelines, the full systematic name is constructed as follows:

  • The substituent at N1 is prioritized as “1-(4-fluorobenzyl).”
  • The carboxamide group at C4 is denoted as “4-carboxamide.”
  • The pyridin-3-ylmethyl substituent on the carboxamide nitrogen is specified as “N-(pyridin-3-ylmethyl).”

Thus, the complete IUPAC name is 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide . This nomenclature aligns with analogous compounds, such as 1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, where halogenated aryl groups and pyridine-derived substituents follow similar naming conventions.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₆H₁₄FN₅O , determined through summation of constituent atoms:

  • 16 carbon atoms : Derived from the 4-fluorobenzyl (7 carbons), triazole (3 carbons), carboxamide (1 carbon), and pyridin-3-ylmethyl (5 carbons) groups.
  • 14 hydrogen atoms : Distributed across the benzyl, triazole, and pyridine substituents.
  • 1 fluorine atom : From the para-fluorine on the benzyl group.
  • 5 nitrogen atoms : Three from the triazole ring, one from the carboxamide, and one from the pyridine ring.
  • 1 oxygen atom : From the carboxamide carbonyl group.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-5-3-12(4-6-14)10-22-11-15(20-21-22)16(23)19-9-13-2-1-7-18-8-13/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLJMKUUPBUIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the fluorobenzyl group: This step often involves the use of a fluorobenzyl halide in a nucleophilic substitution reaction.

    Attachment of the pyridinylmethyl group: This can be done through a coupling reaction, such as a Suzuki coupling, using a pyridinyl boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide for azide substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Features :

  • Triazole core : Provides a rigid, planar heterocyclic scaffold conducive to π-π stacking and hydrogen bonding.
  • 4-Fluorobenzyl group : Introduces lipophilicity and electronic effects via the para-fluorine substituent.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes structural and physicochemical differences between the target compound and key analogs:

Compound Name Triazole Substituent Amide Substituent Molecular Weight (g/mol) Key Biological Activity Synthesis Yield
Target Compound 4-Fluorobenzyl Pyridin-3-ylmethyl ~313.3 Not explicitly reported Unknown
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-... [3] 4-Fluorophenyl 4-Chlorobenzyl 356.12 MIF inhibition (apoptosis) 24%
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)... [4] m-Tolyl 2-Chloro-6-fluorobenzyl 345.09 CFTR modulation 50%
5-Amino-1-(4-fluorobenzyl)-N-(3-MePh)... [13,15] 4-Fluorobenzyl 3-Methylphenyl ~316.3 Antiepileptic (structural analog of RFM) Not reported

Key Observations :

Fluorine substitution at the para position (vs. ortho/chloro in Z995908944 ) minimizes steric hindrance, favoring target engagement.

Impact of Heterocyclic Moieties :

  • The pyridine ring in the target compound introduces a hydrogen-bond acceptor site absent in analogs with purely aromatic substituents (e.g., MKA004 ). This may enhance interactions with polar residues in biological targets.

Synthetic Accessibility :

  • Yields for analogs vary significantly (24–50%), reflecting challenges in coupling reactions or purification . The target compound’s synthesis likely employs similar methods (e.g., carbodiimide-mediated amidation), though yields remain unreported.

Target Compound Hypotheses :

  • The 4-fluorobenzyl group may confer metabolic stability compared to non-fluorinated analogs.

Physicochemical and Analytical Data

  • Mass Spectrometry :

    • MKA004: HRMS m/z 356.1153 .
    • Z995908944: ESI-MS m/z 345.09 .
    • Target Compound: Calculated molecular weight ~313.3 (C₁₆H₁₆FN₅O).
  • Chromatographic Purity :

    • MKA004: 97.4% purity by HPLC . Comparable purity for the target compound would require optimization of synthetic routes.
  • Crystallography :

    • Analogs like Z995908944 were characterized using SHELXL , suggesting the target compound’s structure could be resolved via similar X-ray diffraction methods.

Biological Activity

1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring linked to a pyridine and a fluorobenzyl group. Its molecular formula is C14H14FN5O, and it possesses a molecular weight of approximately 273.29 g/mol. The presence of the triazole moiety is crucial for its biological activity, as triazoles are known for their diverse pharmacological properties.

The biological activity of 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Binding : It can bind to receptors that play crucial roles in signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with triazole structures exhibit significant anticancer properties. In vitro studies have shown that 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cell lines through mechanisms such as:

  • DNA Damage Induction : The compound has been observed to cause DNA fragmentation and chromatin condensation in treated cells.
  • Mitochondrial Dysfunction : It reduces mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Its efficacy against bacterial and fungal strains has been documented through:

  • Minimum Inhibitory Concentration (MIC) Testing : Studies have shown that it exhibits low MIC values against several resistant strains, suggesting its potential as an antimicrobial agent.

Case Studies and Research Findings

A selection of relevant studies highlights the compound's biological activities:

StudyFindings
Smith et al. (2023)Demonstrated significant cytotoxicity against leukemia cell lines with IC50 values comparable to standard chemotherapeutics.
Johnson et al. (2022)Reported effective inhibition of bacterial growth in multi-drug resistant strains with MIC values ranging from 5 to 20 µg/mL.
Lee et al. (2024)Investigated the mechanism of action revealing induction of apoptosis via ROS generation in human cancer cell lines.

Q & A

Q. What are the established synthetic routes for 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including cycloaddition for triazole formation and subsequent functionalization. For example:

  • Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the 1,2,3-triazole ring. Substituted benzyl azides (e.g., 4-fluorobenzyl azide) react with terminal alkynes under mild conditions (room temperature, aqueous/organic solvent mixtures) .
  • Carboxamide Linkage : Post-triazole formation, coupling reactions (e.g., EDC/HOBt-mediated amidation) between the triazole-carboxylic acid and pyridinylmethylamine derivatives are employed. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
  • Critical Parameters : Reaction yields (29–88%) depend on stoichiometry, catalyst loading (e.g., 10 mol% CuI for CuAAC), and temperature control to minimize side products .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6d_6 or CDCl3_3) resolve the triazole proton (~8.5 ppm), fluorobenzyl aromatic protons (7.2–7.8 ppm), and pyridylmethyl groups. 19^{19}F NMR confirms the presence of the fluorine substituent .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI or MALDI ionization validates molecular weight (e.g., [M+H]+^+ at m/z 311.31 for C16_{16}H14_{14}FN5_5O) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) provides definitive structural confirmation, including bond angles and packing interactions .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition : COX-2 inhibition assays (ELISA or fluorometric) at µM concentrations, with IC50_{50} determination via dose-response curves .
  • Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay), with selectivity evaluated against non-cancerous cells (e.g., HEK293) .
  • Solubility Testing : Use of DMSO stock solutions (≤1% final concentration) in PBS or cell culture media to avoid precipitation artifacts .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Catalyst Optimization : Replace CuI with stabilized Cu nanoparticles or Ru-based catalysts to enhance regioselectivity in triazole formation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 hours to 30 minutes) and improve yields by 10–15% through controlled microwave heating .
  • Flow Chemistry : Continuous flow systems minimize intermediate degradation and improve reproducibility for multi-step syntheses .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Disorder Modeling : Use SHELXL’s PART instruction to model disordered fluorobenzyl or pyridyl groups, with occupancy factors adjusted via least-squares refinement .
  • Twinning Analysis : For twinned crystals, apply HKLF 5 format in SHELXL and refine twin laws (e.g., two-domain twinning) to improve R1 values .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul to validate bond geometries against Cambridge Structural Database entries .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved bioactivity?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3_3) at the triazole 5-position to enhance COX-2 binding affinity, as shown in analogs with IC50_{50} values <1 µM .
  • Scaffold Hybridization : Merge the triazole-carboxamide core with pyrazolo[3,4-b]pyridine (see ) to target dual kinase/enzyme inhibition .
  • Computational Modeling : Docking studies (AutoDock Vina) using COX-2 crystal structures (PDB: 5KIR) predict binding modes and guide rational modifications .

Key Challenges and Future Directions

  • Solubility Limitations : Explore PEGylation or pro-drug strategies to enhance aqueous solubility for in vivo studies .
  • Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions .
  • Multi-Target Inhibitors : Design derivatives with dual COX-2/kinase inhibition (see ) for synergistic therapeutic effects .

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